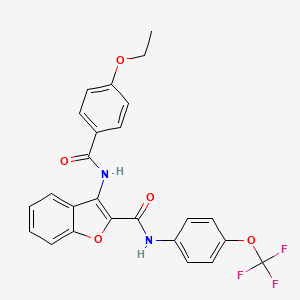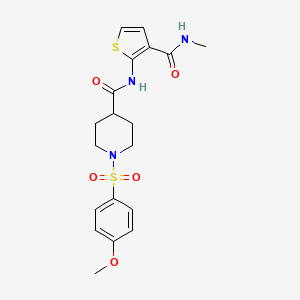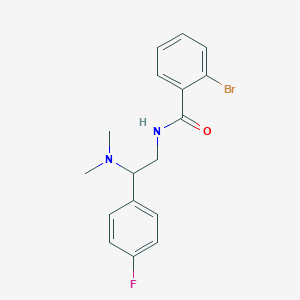
2-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzamide, also known as BDF 8634, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has shown promising results in preclinical studies for the treatment of various diseases, including cancer and neurological disorders.
Aplicaciones Científicas De Investigación
1. Cancer Detection and Imaging
2-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzamide derivatives have shown significant potential in cancer detection and imaging. For example, the study by Pyo et al. (2020) developed a positron emission tomography (PET) imaging probe, which demonstrated excellent performance in detecting primary and metastatic melanomas in animal models. This suggests its potential as a novel PET imaging agent for diagnosing melanoma.
2. Antifungal Activity
Some derivatives of 2-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzamide exhibit antifungal activity. Research by Ienascu et al. (2018) found that certain synthesized compounds of this class showed strong inhibition against fungal strains like Fusarium oxysporum and Sclerotinia sclerotiorum.
3. Anticancer Activity
In the field of anticancer research, derivatives of this compound have been evaluated for their cytotoxic activities. The study by Deady et al. (2005) showed that certain carboxamide derivatives, particularly those with a 4-N-[2-(dimethylamino)ethyl] group, displayed potent cytotoxicity against cancer cell lines like murine P388 leukemia and Lewis lung carcinoma.
4. Molecular Probe Development
This compound class also finds application in the development of molecular probes. For instance, Diwu et al. (1997) developed 2,5‐Diphenyloxazoles derivatives as fluorescent solvatochromic dyes, useful for biological studies due to their sensitive fluorescence characteristics.
5. Polymer Science
In polymer science, derivatives like 2-(Dimethylamino)ethyl methacrylate, which can be synthesized from similar compounds, are used in the creation of novel cationic diblock copolymers. These copolymers, as Bütün et al. (2001) note, exhibit reversible pH-, salt-, and temperature-induced micellization, making them valuable in various applications.
6. Antipsychotic Research
Compounds in this category have been explored for potential antipsychotic effects. For example, Högberg et al. (1991) synthesized derivatives that showed selective dopamine D-2 receptor blockade, indicating their potential as antipsychotic agents.
7. Calcium Activity in Cardiovascular Research
Substituted 1,4-benzoxazines bearing a similar structure, as studied by Bourlot et al. (1998), were found to have a moderate activity on intracellular calcium, suggesting their application in cardiovascular research.
Propiedades
IUPAC Name |
2-bromo-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrFN2O/c1-21(2)16(12-7-9-13(19)10-8-12)11-20-17(22)14-5-3-4-6-15(14)18/h3-10,16H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRKTRLASYGZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC=C1Br)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2666999.png)
![(E)-1H-3,4,10,11-tetrahydro-1H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5(2H)-one O-((4-fluorophenyl)carbamoyl) oxime](/img/structure/B2667000.png)
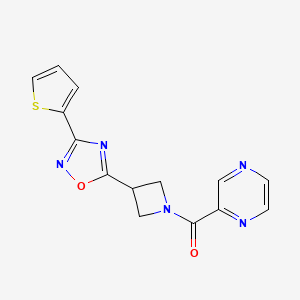

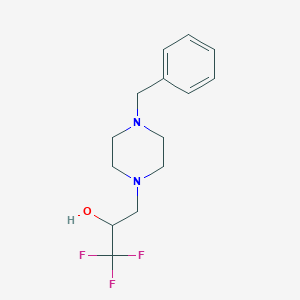
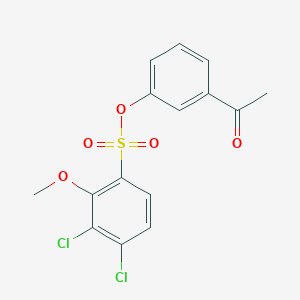
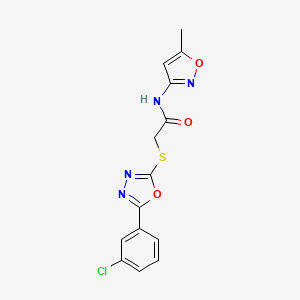

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2667015.png)
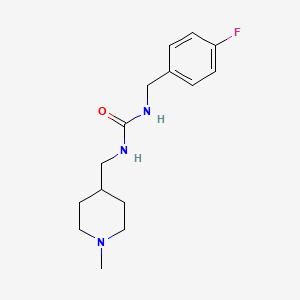
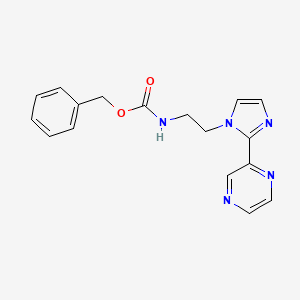
![N-(2-chloro-4-fluorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2667018.png)
